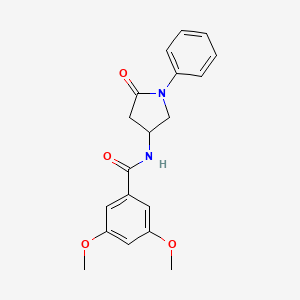

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-16-8-13(9-17(11-16)25-2)19(23)20-14-10-18(22)21(12-14)15-6-4-3-5-7-15/h3-9,11,14H,10,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMQUZPFOPKHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 5-oxo-1-phenylpyrrolidine.

Amidation Reaction: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Table 1: Key Benzamide Derivatives and Their Properties

*Based on structural homology to known inhibitors.

Substituent Effects on Activity

A. Benzamide Core Modifications

- 2-Acylamino vs. Pyrrolidinone Substituents: Compounds like 17 and AA () rely on 2-acylamino or salicylic acid groups for PCAF HAT inhibition, achieving 68–79% activity at 100 μM. In contrast, the target compound replaces the 2-acyl group with a pyrrolidinone ring, which may alter binding interactions but retain amide-mediated hydrogen bonding .

- Methoxy vs.

B. Target Selectivity and Pharmacokinetics

- Dual Kinase Inhibition: Compound 31 () demonstrates that morpholino and pyrimidine substituents enable dual inhibition of DAPK1 and CSF1R with nanomolar potency. The target compound’s pyrrolidinone ring could similarly confer selectivity for kinases or proteases, though experimental validation is needed .

- BBB Penetration: The morpholinopyridin group in 31 contributes to its high BBB permeability, a feature absent in the target compound due to its phenylpyrrolidinone moiety .

Key Research Findings

The target compound’s rigid pyrrolidinone may mimic acyl chain interactions with the enzyme’s hydrophobic pockets .

Kinase Inhibition: Benzamides with heterocyclic amines (e.g., 31) show potent kinase inhibition. The target compound’s pyrrolidinone may similarly engage ATP-binding pockets in kinases .

Neuroleptic Potential: Unlike neuroleptic benzamides (e.g., sulpiride), the target compound lacks a sulfonamide group, suggesting divergent mechanisms of action .

Biological Activity

3,5-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 340.4 g/mol, this compound features a unique chemical structure that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Benzamide Backbone : The presence of a benzamide structure which is known for various biological activities.

- Dimethoxy Substituents : Two methoxy groups at the 3 and 5 positions enhance its lipophilicity and may influence receptor interactions.

- Pyrrolidinone Ring : The 5-oxo-1-phenylpyrrolidin-3-yl moiety is crucial for its biological activity.

The biological activity of 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.

- Receptor Modulation : It is believed to interact with various receptors, potentially acting as an agonist or antagonist depending on the context. This interaction may influence signal transduction pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound may also possess cytotoxic properties against tumor cells.

Biological Activity

Research indicates that 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that compounds similar in structure exhibit potent cytotoxicity against various human tumor cell lines. For instance, analogs have shown nanomolar IC50 values against leukemia and solid tumor cell lines, indicating strong growth inhibition capabilities .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects, showing potential activity against a range of bacterial and fungal strains. This suggests its possible application in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have highlighted the biological effects of related compounds:

- Cytotoxicity Studies : A series of pyrrolidine derivatives showed significant cytotoxic effects in vitro against human cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .

- Receptor Interaction Studies : Research has indicated that sigma receptors are involved in mediating the effects of similar compounds on neuroprotection and pain modulation . The interaction with sigma receptors could provide insights into the therapeutic potential of 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide in neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide compared to similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| 3,5-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | High (nanomolar IC50) | Moderate | Potential |

| 3,4-Dimethoxy-N-(5-oxo-1-phenyldihydropyrrole) | Moderate | High | Confirmed |

| 2,5-Dimethoxy-N-(5-oxo-1-phenyldihydropyrrole) | Low | Moderate | Potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.